Welcome to the BenchChem Online Store!
molecular formula C10H11ClO B8362681 3-Chloro-1-phenyl-3-buten-1-ol

3-Chloro-1-phenyl-3-buten-1-ol

Cat. No. B8362681
M. Wt: 182.64 g/mol
InChI Key: ZKQCBKNTTYIFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05258529

Procedure details

125.40 Grams of 2,3-dichloro-1-propene were added dropwise to a mixture of 60.00 g of benzaldehyde, 180 g of toluene, 240 g of 5% acetic acid and 73.88 g of zinc powder at 45° C., and then the mixture was allowed to react at the same temperature for 3 hours. After the reaction was completed zinc-derived insolubles were filtered off, and the resultant filtrate was subjected to separation. The organic phase was washed with a 7% sodium carbonate aqueous solution and dried over sodium sulfate. The desiccant was filtered off, and then the toluene was distilled off under reduced pressure to give 98.23 g of 2-chloroallylphenylcarbinol. The results were as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
73.88 g
Type
catalyst
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([CH2:4]Cl)=[CH2:3].[CH:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1(C)C=CC=CC=1>[Zn].C(O)(=O)C>[Cl:1][C:2](=[CH2:3])[CH2:4][CH:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)CCl
Name
Quantity
60 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
180 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
73.88 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
240 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at the same temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the resultant filtrate was subjected to separation
WASH
Type
WASH
Details
The organic phase was washed with a 7% sodium carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(CC(O)C1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 98.23 g
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.